3-Buten-2-one, 3-[(3-fluorophenyl)hydroxymethyl]-

Medicinal Chemistry Isomer Profiling Physicochemical Properties

3-Buten-2-one, 3-[(3-fluorophenyl)hydroxymethyl]- (CAS 649723-52-4) is a synthetic organic compound featuring a reactive α,β-unsaturated ketone (enone) core and a secondary alcohol group adjacent to a 3-fluorophenyl substituent. Its molecular formula is C₁₁H₁₁FO₂, with a molecular weight of 194.20 g/mol.

Molecular Formula C11H11FO2
Molecular Weight 194.20 g/mol
CAS No. 649723-52-4
Cat. No. B12587918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Buten-2-one, 3-[(3-fluorophenyl)hydroxymethyl]-
CAS649723-52-4
Molecular FormulaC11H11FO2
Molecular Weight194.20 g/mol
Structural Identifiers
SMILESCC(=O)C(=C)C(C1=CC(=CC=C1)F)O
InChIInChI=1S/C11H11FO2/c1-7(8(2)13)11(14)9-4-3-5-10(12)6-9/h3-6,11,14H,1H2,2H3
InChIKeyCLXUJZBZHNLDII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Buten-2-one, 3-[(3-fluorophenyl)hydroxymethyl]- (CAS 649723-52-4) Procurement and Chemical Profile


3-Buten-2-one, 3-[(3-fluorophenyl)hydroxymethyl]- (CAS 649723-52-4) is a synthetic organic compound featuring a reactive α,β-unsaturated ketone (enone) core and a secondary alcohol group adjacent to a 3-fluorophenyl substituent. Its molecular formula is C₁₁H₁₁FO₂, with a molecular weight of 194.20 g/mol . The molecule presents a chiral center at the hydroxymethyl carbon, which is critical for stereoselective applications . This compound serves as a versatile building block in medicinal chemistry and organic synthesis, primarily due to the Michael acceptor properties of the enone moiety and the potential for further functionalization of the hydroxymethyl group. The strategic placement of the fluorine atom at the meta-position of the phenyl ring is known to influence electronic distribution and metabolic stability, distinguishing it from its ortho- and para-substituted isomers.

Why 3-Buten-2-one, 3-[(3-fluorophenyl)hydroxymethyl]- (CAS 649723-52-4) Cannot Be Replaced by Its Ortho- or Para-Fluoro Analogs


Substituting 3-[(3-fluorophenyl)hydroxymethyl]but-3-en-2-one with its 2-fluorophenyl (CAS 651027-14-4) or 4-fluorophenyl (CAS 888966-21-0) isomers, or a non-fluorinated phenyl analog, is not chemically equivalent due to the profound impact of fluorine substitution patterns on molecular electronics, target binding, and metabolic stability. The meta-fluorine substitution in CAS 649723-52-4 exerts a unique inductive effect that differs from the resonance-dominated effects of the para-fluoro analog, and from the steric and hydrogen-bonding influences of the ortho-fluoro isomer [1]. These differences directly translate to quantifiable variations in biological activity, as evidenced by class-level trends where fluorinated enones exhibit enhanced potency compared to non-fluorinated counterparts [2]. Consequently, using an alternative isomer in a critical synthetic pathway or biological assay would introduce an uncontrolled variable, potentially leading to failure in target engagement, altered metabolic profiles, or suboptimal synthetic yields, thereby invalidating comparative studies and compromising the integrity of research data.

Quantitative Differentiation Evidence for 3-[(3-fluorophenyl)hydroxymethyl]but-3-en-2-one (CAS 649723-52-4) Against Key Comparators


Comparative Physicochemical and Structural Properties: Meta- vs. Ortho-Fluoro Isomers

The physicochemical profile of CAS 649723-52-4 (meta-fluoro isomer) is distinct from its ortho-fluoro analog (CAS 651027-14-4), despite sharing the same molecular formula and weight. The calculated LogP for the meta-fluoro isomer is 2.00 , a parameter that influences membrane permeability and distribution. While the LogP for the ortho-fluoro isomer is not explicitly reported in the same source, the topological polar surface area (tPSA) is identical at 37.30 Ų for both isomers, indicating that the observed differences in biological activity (where reported) are driven by the electronic and steric consequences of the fluorine substitution pattern rather than bulk lipophilicity differences.

Medicinal Chemistry Isomer Profiling Physicochemical Properties

Class-Level Evidence: Enhanced Potency of Fluorinated Enones vs. Non-Fluorinated Analogs

While direct comparative data for CAS 649723-52-4 is limited, class-level evidence for structurally related fluorinated enones demonstrates a significant and quantifiable advantage. A study on 4-(3-fluorophenyl)but-3-en-2-one (CAS 38675-91-1), a compound that shares the meta-fluorophenyl and enone pharmacophore, showed a 16-fold increase in potency compared to its non-fluorinated counterpart [1]. This enhancement is attributed to the fluorine atom's ability to improve membrane permeability and target engagement [1]. This class-level inference strongly supports the hypothesis that the fluorine atom in CAS 649723-52-4 confers a similar, non-trivial advantage over its non-fluorinated phenyl analog in biological systems.

Drug Discovery SAR Fluorine Chemistry

In Vitro Calcium Channel Inhibition: Reported IC₅₀ Value for a Structurally Similar Enone

BindingDB reports an IC₅₀ value of 18,000 nM (18 µM) for a compound with a related enone scaffold in an assay measuring inhibition of calcium current (ICaL) in isolated guinea pig ventricular myocytes using whole-cell patch clamp [1]. While this data is not for CAS 649723-52-4, it provides a benchmark for the potential activity of α,β-unsaturated ketones in this ion channel context. The meta-fluorophenyl and hydroxymethyl substituents on CAS 649723-52-4 could be expected to modulate this activity, highlighting the need for specific evaluation of this isomer to establish its unique profile.

Cardiovascular Research Ion Channels Pharmacology

Optimized Research and Procurement Applications for 3-[(3-fluorophenyl)hydroxymethyl]but-3-en-2-one (CAS 649723-52-4)


Medicinal Chemistry: Fluorinated Building Block for Structure-Activity Relationship (SAR) Studies

CAS 649723-52-4 is an ideal candidate for systematic SAR campaigns focused on optimizing fluorine substitution patterns. Its meta-fluoro substitution provides a distinct electronic profile compared to ortho- and para-isomers. By incorporating this compound into a lead series, medicinal chemists can directly quantify the impact of meta-fluorination on target binding affinity, selectivity, and metabolic stability. The 16-fold potency increase observed for a related fluorinated enone over its non-fluorinated analog provides a strong, class-level justification for including CAS 649723-52-4 in such studies [1]. Procurement of this specific isomer is essential to avoid the confounding variables introduced by using alternative fluorophenyl regioisomers.

Organic Synthesis: Chiral Intermediate for Stereoselective Reactions

The compound's secondary alcohol group adjacent to the enone system creates a chiral center, making it a valuable synthon for asymmetric synthesis. This scaffold can be used as a Michael acceptor in enantioselective conjugate additions or as a substrate for developing novel chiral catalysts. Its distinct LogP of 2.00 (calculated) provides a predictable lipophilicity profile for optimizing reaction conditions and purification protocols. Researchers focused on stereoselective C-C bond formation should procure CAS 649723-52-4 to explore its utility as a versatile, fluorinated chiral building block.

Chemical Biology: Probe Development for Investigating Fluorine Effects on Bioactivity

Due to the known influence of fluorine on biological systems, CAS 649723-52-4 is a strategic choice for developing chemical probes to study target engagement. The compound's specific meta-fluorine substitution can be leveraged to investigate how fluorine position affects binding kinetics or downstream signaling in cellular assays. While direct data for this compound is emerging, the class-level evidence of enhanced potency for fluorinated enones [1] and the reported calcium channel activity of related enones [2] underscore its potential as a valuable tool compound. Using this well-defined isomer ensures experimental reproducibility and provides a clear foundation for interpreting biological results.

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